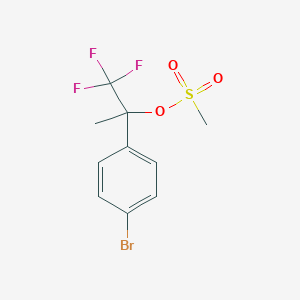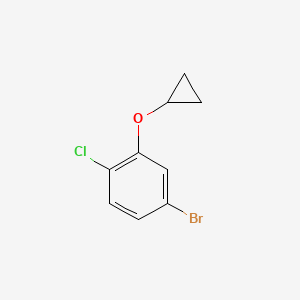
2-(4-Bromphenyl)-1,1,1-trifluorpropan-2-ylmethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate is an organic compound that features a bromophenyl group, a trifluoropropyl group, and a methanesulfonate ester
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the compound interacting with its targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects, depending on their targets and the biochemical pathways they influence .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate . .
Biochemische Analyse
Biochemical Properties
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in oxidative stress responses . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes participate. Additionally, this compound can influence gene expression by interacting with transcription
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate typically involves the reaction of 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol+Methanesulfonyl chloride→2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The bromophenyl group can undergo oxidation and reduction reactions, although these are less common for the trifluoropropyl group.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate
- 2-(4-Fluorophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate
- 2-(4-Methylphenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate makes it more reactive in certain types of chemical reactions, such as coupling reactions, compared to its chloro, fluoro, and methyl analogs. This reactivity can be advantageous in synthetic applications where a higher degree of reactivity is required.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O3S/c1-9(10(12,13)14,17-18(2,15)16)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIWOSCJOIGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)(F)F)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)
![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)




![2-[(Benzyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B1375015.png)
![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)





